(Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Description
The compound (Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic molecule featuring a fused thiazolo-triazine core. Key structural attributes include:
- Z-configuration: The stereochemistry at the exocyclic double bond (C2 position) is critical for molecular interactions and stability.
- Substituents: 2-Chlorobenzyl group at position 6: Enhances lipophilicity and may influence bioactivity via halogen bonding.
Properties
IUPAC Name |
(2Z)-6-[(2-chlorophenyl)methyl]-2-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O3S/c18-12-6-2-1-4-10(12)8-13-15(22)19-17-21(20-13)16(23)14(25-17)9-11-5-3-7-24-11/h1-7,9H,8H2/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMKXNFKWKEOTL-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)C(=CC4=CC=CO4)SC3=NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC2=NN3C(=O)/C(=C/C4=CC=CO4)/SC3=NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a member of the thiazolo[3,2-b][1,2,4]triazine class of heterocyclic compounds. This article reviews its biological activities, focusing on its anticancer properties and mechanism of action, supported by various studies and data.
Chemical Structure and Synthesis
The compound features a thiazole ring fused with a triazine structure, which is known for its potential biological activities. The synthesis of this compound typically involves multi-step reactions, including condensation reactions that yield various derivatives with differing substituents that can influence biological activity.
In Vitro Studies
Recent studies have highlighted the anticancer properties of thiazolo[3,2-b][1,2,4]triazine derivatives. For instance:
- Antitumor Efficacy : A study evaluated a series of thiazolo[3,2-b][1,2,4]triazine derivatives for their antitumor activity against various cancer cell lines using the NCI 60 cell line screen. Some derivatives exhibited significant cytotoxic effects at concentrations as low as 10 μM without notable toxicity to normal cells (HEK293) .
- Structure-Activity Relationship (SAR) : The SAR studies indicate that substituents at the C-5 position of the thiazole ring significantly affect anticancer activity. For example, compounds with electron-donating groups at this position showed enhanced activity against cancer cell lines .
Case Studies
- Compound 2h and 2i : These derivatives were among the most active in vitro against cancer cell lines with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The mechanism underlying the anticancer effects appears to involve apoptosis induction and cell cycle arrest in cancer cells. Molecular docking studies suggest that these compounds interact with key proteins involved in cell proliferation and survival pathways .
Other Biological Activities
Apart from anticancer properties, some studies have indicated additional biological activities:
- Antimicrobial Activity : Certain derivatives have shown promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential as antimicrobial agents .
- Anti-inflammatory Properties : Compounds within this class have also been investigated for their anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
Data Summary
The following table summarizes key findings from various studies on the biological activity of (Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione and related compounds:
Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazine exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione have shown effectiveness against a range of bacterial strains including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae . Molecular docking studies suggest that these compounds interact with specific bacterial enzymes, inhibiting their function and thereby exhibiting bactericidal activity.
Anticancer Properties
The thiazolo[3,2-b][1,2,4]triazine scaffold has been investigated for anticancer activity. Research indicates that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold were evaluated in the NCI 60 cell line screen and showed promising results in inhibiting tumor growth without affecting normal cells . The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the triazine ring can enhance anticancer efficacy.
Anti-inflammatory Effects
Compounds within this chemical class have also been noted for their anti-inflammatory properties. Some derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response . This inhibition can lead to reduced inflammation and pain relief in various models.
Material Science Applications
Beyond biological applications, (Z)-6-(2-chlorobenzyl)-2-(furan-2-ylmethylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione may find utility in material science. Its unique structural properties allow for potential applications in organic electronics and photonic devices. The compound's ability to form stable films makes it suitable for use in sensors and photovoltaic cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazolo[3,2-b][1,2,4]triazine derivatives against clinical isolates of bacteria. Results indicated a significant reduction in bacterial viability at low concentrations .
- Anticancer Screening : In vitro studies on cancer cell lines demonstrated that specific substitutions on the triazine ring enhanced cytotoxicity compared to standard chemotherapeutic agents .
- Inflammation Models : In vivo models showed that certain derivatives effectively reduced paw edema in rats induced by carrageenan injection, highlighting their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
Core Heterocycle : The target’s thiazolo-triazine core differs from thiazolo-pyrimidine derivatives (e.g., compounds 11a/b in ), which may alter ring strain, solubility, and binding interactions .
Furan-2-ylmethylene: The oxygen atom in furan may engage in hydrogen bonding, unlike purely hydrophobic substituents like 3-methoxybenzylidene () . Z-Configuration: Critical for maintaining planar geometry, as seen in analogs like and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
